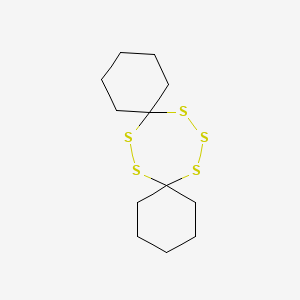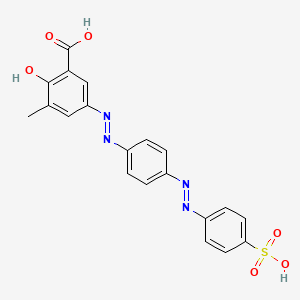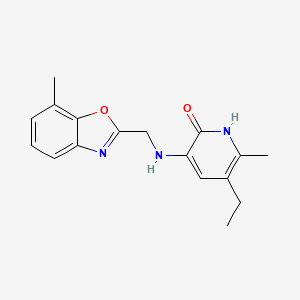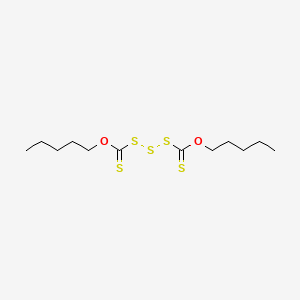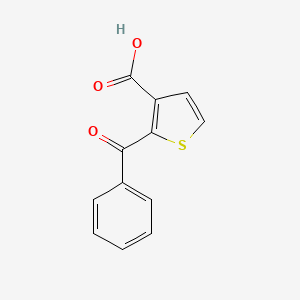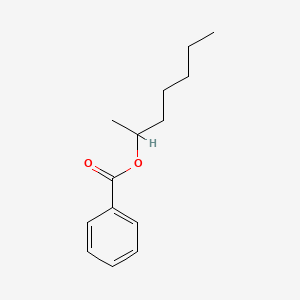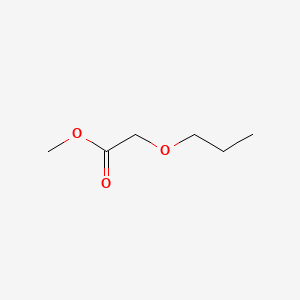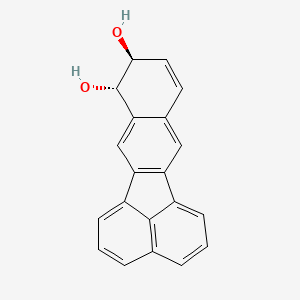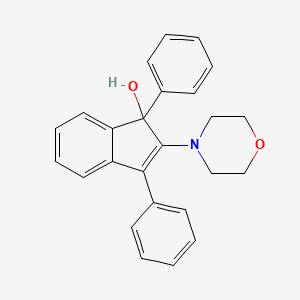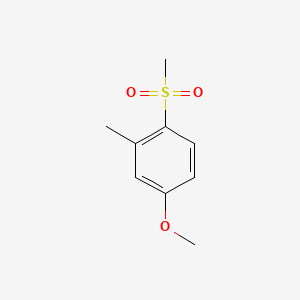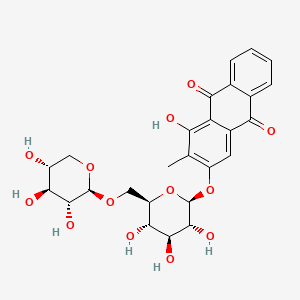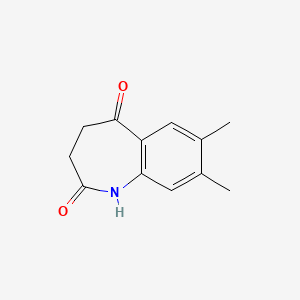
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- is a chemical compound with the molecular formula C12H13NO2 It belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aniline derivative with a cyclic anhydride can lead to the formation of the desired benzazepine dione. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized benzazepine derivatives.
Scientific Research Applications
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-1H-1-benzazepine-2,5-dione
- 4,5-Dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepine-2,3-dione
- 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Uniqueness
1H-1-Benzazepine-2,5-dione, 3,4-dihydro-7,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzazepine derivatives may not be suitable.
Properties
CAS No. |
88892-77-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
7,8-dimethyl-3,4-dihydro-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-7-5-9-10(6-8(7)2)13-12(15)4-3-11(9)14/h5-6H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
VBDSIAKHUIKYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


